![molecular formula C13H8Cl3N3 B12050526 7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)
7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core structure, which is substituted with a 2,5-dichlorobenzyl group at the 7-position and a chlorine atom at the 4-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . The reaction is usually carried out under reflux conditions with a suitable base, such as sodium methoxide (MeONa), in a solvent like butanol (BuOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.
化学反応の分析
反応の種類
7-(2,5-ジクロロベンジル)-4-クロロ-7H-ピロロ[2,3-d]ピリミジンは、以下を含むさまざまな化学反応を起こすことができます。
置換反応: 化合物の塩素原子は、適切な条件下で他の求核試薬と置換される可能性があります。
酸化および還元: 化合物は、使用される試薬と条件に応じて、異なる誘導体を形成するために酸化または還元される可能性があります。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核試薬が含まれます。
酸化および還元: 過マンガン酸カリウム (KMnO4) などの酸化剤または水素化ホウ素ナトリウム (NaBH4) などの還元剤を制御された条件下で使用して、所望の変換を実現することができます.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応はさまざまな置換ピロロ[2,3-d]ピリミジン誘導体を生成する可能性があり、酸化および還元反応は化合物の異なる酸化または還元形態の形成につながる可能性があります .
科学的研究の応用
7-(2,5-ジクロロベンジル)-4-クロロ-7H-ピロロ[2,3-d]ピリミジンは、以下を含むいくつかの科学研究の用途があります。
作用機序
7-(2,5-ジクロロベンジル)-4-クロロ-7H-ピロロ[2,3-d]ピリミジンの作用機序は、タンパク質キナーゼなどの特定の分子標的との相互作用を伴います。 この化合物はこれらの酵素の活性部位に結合し、その活性を阻害し、癌細胞の増殖と生存を促進するシグナル伝達経路を阻害します 。 この阻害は、癌細胞の細胞周期停止とアポトーシスにつながる可能性があります .
類似化合物との比較
類似化合物
ピリド[2,3-d]ピリミジン誘導体: これらの化合物は、類似のコア構造を共有し、抗癌作用についても研究されています.
チエノ[2,3-d]ピリミジン誘導体: これらの化合物は、ピロロ[2,3-d]ピリミジンコアの窒素原子の代わりに硫黄原子を持ち、キナーゼ阻害剤としての可能性について調査されています.
独自性
7-(2,5-ジクロロベンジル)-4-クロロ-7H-ピロロ[2,3-d]ピリミジンは、特定の置換パターンにより、明確な化学的および生物学的特性が与えられており、ユニークです。 2,5-ジクロロベンジル基の存在により、特定のタンパク質キナーゼへの結合親和性が向上し、標的型癌治療の有望な候補となっています .
特性
分子式 |
C13H8Cl3N3 |
|---|---|
分子量 |
312.6 g/mol |
IUPAC名 |
4-chloro-7-[(2,5-dichlorophenyl)methyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H8Cl3N3/c14-9-1-2-11(15)8(5-9)6-19-4-3-10-12(16)17-7-18-13(10)19/h1-5,7H,6H2 |
InChIキー |
JFSOMFBVAWTYKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CN2C=CC3=C2N=CN=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12050447.png)
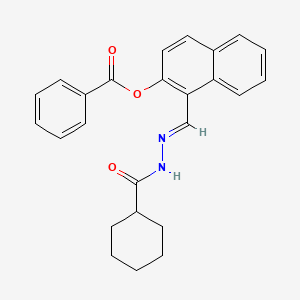

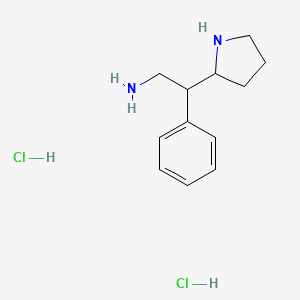
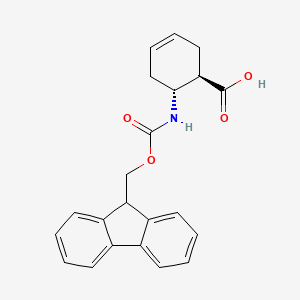
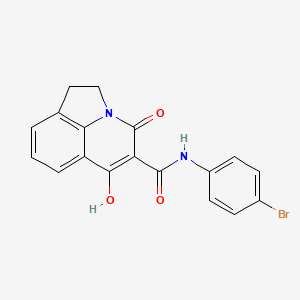

![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)
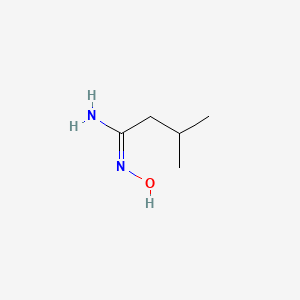
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)
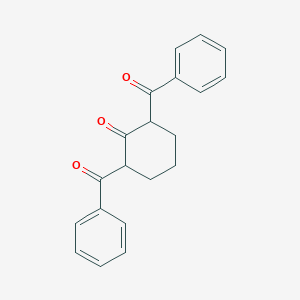
![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)
![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)
